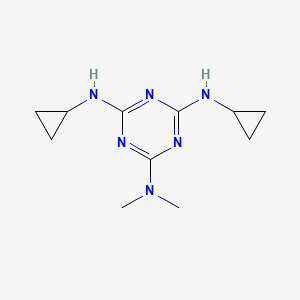
N~4~,N~6~-Dicyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~6~-Dicyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of N4,N~6~-Dicyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of N4,N~6~-Dicyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete substitution .
Chemical Reactions Analysis
N~4~,N~6~-Dicyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N~4~,N~6~-Dicyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4,N~6~-Dicyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N~4~,N~6~-Dicyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds such as:
Melamine: Known for its use in the production of melamine resins and its applications in the polymer industry.
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Investigated for its potential biological activities.
The uniqueness of N4,N~6~-Dicyclopropyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
66215-25-6 |
|---|---|
Molecular Formula |
C11H18N6 |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-N,6-N-dicyclopropyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H18N6/c1-17(2)11-15-9(12-7-3-4-7)14-10(16-11)13-8-5-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
PBMMEQRIELAHHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2CC2)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















